molecular formula C19H21N5O2 B2397207 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide CAS No. 1396858-89-1

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide

Cat. No.: B2397207
CAS No.: 1396858-89-1
M. Wt: 351.41
InChI Key: UQDXRSIPBZHTTM-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrole group and an ethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.

    Substitution with Pyrrole: The pyrimidine ring is then functionalized with a pyrrole group through nucleophilic substitution reactions.

    Attachment of Ethoxybenzamide: The final step involves the coupling of the ethoxybenzamide moiety to the pyrimidine-pyrrole intermediate using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cell proliferation, leading to anticancer effects. The compound may also modulate inflammatory pathways by inhibiting cytokine production.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(1H-indol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide
  • N-(2-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the pyrrole group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different heterocyclic groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-ethoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-26-16-7-5-15(6-8-16)19(25)21-10-9-20-17-13-18(23-14-22-17)24-11-3-4-12-24/h3-8,11-14H,2,9-10H2,1H3,(H,21,25)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDXRSIPBZHTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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